Anti-Leishmanial Potency of Chloro-Substituted Quinoxaline Scaffolds Compared to Miltefosine
Chloro-substituted quinoxaline analogues, representing the same structural class as (3-Chloroquinoxalin-2-yl)methanol, demonstrate promising in vitro antileishmanial activity against Leishmania major promastigotes, with IC50 values that are comparable to the standard-of-care drug miltefosine [1]. This establishes the 3-chloroquinoxaline scaffold as a viable chemotype for antileishmanial development.
| Evidence Dimension | In vitro antileishmanial activity against Leishmania major |
|---|---|
| Target Compound Data | IC50 = 23.30 ± 0.12 μM (for chloro-substituted quinoxaline analogue 1) |
| Comparator Or Baseline | Miltefosine (standard drug), IC50 = 25.78 ± 0.2 μM |
| Quantified Difference | The chloro-substituted quinoxaline is slightly more potent (lower IC50) than miltefosine by approximately 2.48 μM. |
| Conditions | In vitro assay against promastigote forms of Leishmania major; BJ human fibroblast cell line used for cytotoxicity assessment at 30 μM. |
Why This Matters
This data indicates that the 3-chloroquinoxaline core, which is central to (3-Chloroquinoxalin-2-yl)methanol, is not only active but can achieve potency on par with a clinically used antileishmanial drug, validating its selection as a starting point for lead optimization programs targeting neglected tropical diseases.
- [1] Kumar, R., Chen, Z.-F., Choudhary, M. I., & Yousuf, S. (2022). Insight into structural features and supramolecular architecture of synthesized quinoxaline derivatives with anti-leishmanial activity, in vitro. Journal of Molecular Structure, 1263, 133107. View Source
